Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as N-benzyloxycarbonyl 3-pyrroline, is an N-substituted 3-pyrroline . It is also referred to as 1-CBZ-3-羟甲基吡咯烷 in Chinese .
Synthesis Analysis
The synthesis of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves a two-stage process. In the first stage, oxalyl chloride and dimethyl sulfoxide are combined in dichloromethane at -75°C. After 2 minutes, N-Benzyloxycarbonyl-Pyrrolidin-3-yl-methanol is added and the solution is stirred at the same temperature for 0.5 hours. In the second stage, triethylamine is added and the solution is stirred at the same temperature for 5 minutes and then allowed to warm to room temperature. The products are then extracted with dichloromethane .
Molecular Structure Analysis
The molecular formula of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is C13H17NO3 . The InChI code is 1S/C13H17NO3/c15-9-12-6-7-14 (8-12)13 (16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 .
Chemical Reactions Analysis
Benzyl 3-pyrroline-1-carboxylate, also known as N-benzyloxycarbonyl 3-pyrroline, has been reported to undergo epoxidation using m-chloroperbenzoic acid (m-CPBA) .
Physical And Chemical Properties Analysis
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate has a molecular weight of 235.28 g/mol . It is available in liquid, solid, or semi-solid form . The storage temperature is room temperature under an inert atmosphere .
Scientific Research Applications
However, it’s worth noting that pyrrolidine, a five-membered ring which is a part of the structure of “Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Safety And Hazards
The compound is classified under GHS07 for safety. The signal word is “Warning”. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMWRJLLAVAFQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592900 | |
Record name | Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
315718-05-9 | |
Record name | Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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